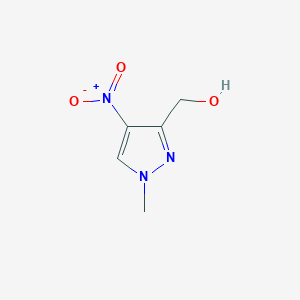

(1-Methyl-4-nitropyrazol-3-yl)methanol

Vue d'ensemble

Description

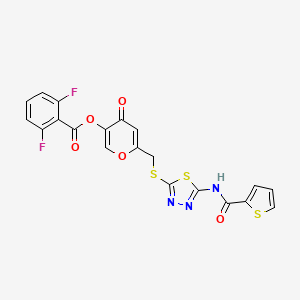

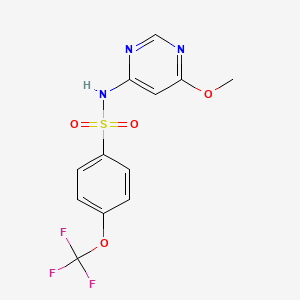

(1-Methyl-4-nitropyrazol-3-yl)methanol, also known as MNPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPM is a pyrazole derivative that has been synthesized through various methods, including the reaction of 1-methyl-4-nitropyrazole with formaldehyde.

Applications De Recherche Scientifique

Catalytic N-Methylation of Amines

A study by Sarki et al. (2021) reported a cost-effective method for the N-methylation of amines using methanol as both a C1 synthon and H2 source. The process employs RuCl3.xH2O as a catalyst and demonstrates moderate to excellent yields across a range of amines, including pharmaceutical agents like venlafaxine and imipramine, highlighting methanol's utility in organic synthesis and drug molecule production (Sarki et al., 2021).

Dinuclear Zn(II) Complex in Organic Reactions

Research by Tsang et al. (2009) focused on the use of a dinuclear Zn(II) complex to promote the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, resulting in a common cyclic phosphate intermediate. This work underscores the potential of specific catalysts in facilitating complex organic reactions in methanol-containing solutions, offering insights into reaction mechanisms and kinetic mixtures (Tsang et al., 2009).

Study of Trimethylsilylazole Derivatives

Larina et al. (1998) explored the tautomerism and silylotropy of C- and N-trimethylsilylazole derivatives in methanol, providing fundamental insights into the structural behavior of such compounds. This research contributes to understanding the chemical properties and potential applications of methanol-soluble compounds in various chemical and industrial contexts (Larina et al., 1998).

Nucleophilic Substitution Reactions

A study by Kletskii et al. (2014) on 1-methyl-3,4,5-trinitropyrazole (MTNP) revealed the critical role of solvent effects in directing the nucleophilic substitution reactions. These findings emphasize the importance of methanol as a solvent in influencing reaction pathways, particularly in the synthesis and modification of nitropyrazole derivatives (Kletskii et al., 2014).

Mécanisme D'action

Target of Action

The compound “(1-Methyl-4-nitropyrazol-3-yl)methanol” contains a pyrazole ring, which is a common structure in many biologically active compounds. Pyrazole derivatives have been known to interact with various enzymes and receptors in the body .

Biochemical Pathways

Pyrazole derivatives have been known to be involved in various biochemical pathways. For example, some pyrazole derivatives have shown antiviral and anti-inflammatory activities .

Propriétés

IUPAC Name |

(1-methyl-4-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWPEOTZNMDDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)